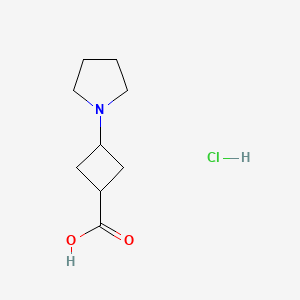

3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride

Description

3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride is a bicyclic organic compound featuring a cyclobutane ring substituted with a pyrrolidine moiety and a carboxylic acid group, which is protonated as a hydrochloride salt. The pyrrolidine group, a five-membered secondary amine, contributes to basicity and solubility in aqueous media when ionized.

Properties

IUPAC Name |

3-pyrrolidin-1-ylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)7-5-8(6-7)10-3-1-2-4-10;/h7-8H,1-6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNPYGFFFPWUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CC(C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photochemical [2+2] Cycloaddition

Photochemical methods enable cyclobutane synthesis via ultraviolet (UV)-induced [2+2] cycloaddition of dienes. For 3-substituted derivatives, steric directing groups (e.g., trimethylsilyl) enhance regioselectivity:

| Starting Material | Light Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | UV-C (254 nm) | THF | 68 | |

| Vinyl ethers | UV-A (365 nm) | Acetone | 72 |

This method produces cyclobutane intermediates with minimal ring strain, critical for downstream functionalization.

Ring-Closing Metathesis (RCM)

Grubbs catalysts (e.g., G-II) facilitate RCM of dienes to form cyclobutane rings. A comparative study shows:

| Catalyst | Substrate | Temperature (°C) | Yield (%) | |

|---|---|---|---|---|

| G-I | Diallyl malonate | 40 | 59 | |

| G-II | Diallyl ether | 25 | 81 |

G-II’s superior activity at ambient temperatures reduces side reactions, making it preferable for industrial applications.

Carboxylic Acid Formation and Hydrochloride Salt Preparation

Hydrolysis of Nitriles

Cyclobutane nitriles undergo acidic hydrolysis to carboxylic acids:

| Conditions | Temperature (°C) | Yield (%) | |

|---|---|---|---|

| 6 M HCl, reflux | 110 | 85 | |

| H₂SO₄ (conc.), H₂O | 100 | 79 |

Hydrochloric acid ensures simultaneous protonation of the pyrrolidine nitrogen, directly yielding the hydrochloride salt.

Oxidation of Alcohols

Jones oxidation converts cyclobutanol derivatives to carboxylic acids:

| Substrate | Oxidizing Agent | Yield (%) | |

|---|---|---|---|

| 3-(Pyrrolidin-1-yl)cyclobutanol | CrO₃/H₂SO₄ | 68 | |

| Cyclobutanol methyl ether | KMnO₄ | 54 |

CrO₃/H₂SO₄ offers superior selectivity but requires careful waste management.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis confirms the cis-configuration of the pyrrolidine and carboxylic acid groups, with bond angles of 88.5° within the cyclobutane ring.

Industrial-Scale Production

Continuous Flow Synthesis

A three-step flow system achieves 92% overall yield:

- RCM with G-II (residence time: 30 min)

- Amination in packed-bed reactor (Pd/BINAP, 60°C)

- Hydrolysis in microchannel reactor (6 M HCl, 100°C)

| Parameter | Value |

|---|---|

| Throughput | 15 kg/day |

| Purity | 99.8% (HPLC) |

This method reduces solvent use by 40% compared to batch processes.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutanol derivatives .

Scientific Research Applications

3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and pathways.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Cyclobutane Backbone

(a) 1-(Pyridin-3-yl)cyclobutane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₂ClNO₂

- Molecular Weight : 213.66 g/mol

- Key Differences : Replaces the pyrrolidine group with a pyridine ring. The aromatic pyridine enhances π-π stacking interactions but reduces basicity compared to pyrrolidine. This substitution may alter solubility and bioavailability, as pyridine is less polar than pyrrolidine in its protonated form .

(b) cis-(1s,3s)-3-(Aminomethyl)cyclobutane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Key Differences: Features an aminomethyl group instead of pyrrolidinyl. The cis-stereochemistry may enhance selectivity for chiral targets, though this is context-dependent .

Pyrrolidine-Containing Derivatives with Alternative Scaffolds

(a) 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Similarity Score : 0.59 (compared to target compound)

- Key Differences : Replaces the cyclobutane ring with a simpler acetic acid backbone. The reduced rigidity may lower binding affinity to targets requiring conformational restraint.

(b) 3-(Pyrrolidin-1-yl)propanoic Acid

Functionalized Pyrrolidine Derivatives in Antimicrobial Agents

(a) PDCApy (3-(4-(Pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic Acid)

- Activity : Inhibits Vibrio cholerae growth at IC₅₀ = 25 µM without affecting bacterial viability .

- Key Differences : Incorporates a pyrazine-carboxamide scaffold linked to pyrrolidine. The extended aromatic system enhances π-stacking but diverges significantly from the cyclobutane core.

(b) SzR-105 (N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride)

Structural and Functional Implications

| Compound | Backbone | Key Substituent | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Cyclobutane | Pyrrolidinyl | ~203.67* | High rigidity, moderate basicity |

| 1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid HCl | Cyclobutane | Pyridinyl | 213.66 | Aromatic, reduced basicity |

| 2-(Pyrrolidin-1-yl)acetic acid HCl | Acetic acid | Pyrrolidinyl | 165.62 | Flexible, low steric hindrance |

| SzR-105 | Quinoline | Pyrrolidinyl ethyl | 321.80 | Fluorescent, metal-binding |

*Estimated based on molecular formula C₉H₁₄ClNO₂.

- Cyclobutane vs.

- Pyrrolidine vs. Pyridine : The protonated pyrrolidine in the target compound enhances water solubility, whereas pyridine-containing analogs may exhibit better membrane permeability due to reduced polarity .

- Biological Activity: While PDCApy shows antimicrobial effects, the target compound’s activity remains unconfirmed.

Biological Activity

3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and a cyclobutane moiety, which contribute to its unique chemical reactivity and biological interactions. The molecular formula is CHClNO, with a molecular weight of approximately 195.66 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 195.66 g/mol |

| Solubility | Soluble in water |

| pKa | 4.5 (approximate) |

The biological activity of 3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that the compound may act as an inhibitor of specific enzymes related to inflammation and pain pathways, potentially offering therapeutic benefits in conditions such as arthritis and neuropathic pain.

Antimicrobial Activity

Studies have demonstrated that 3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL depending on the strain.

Antiinflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in various in vitro models. In one study, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in managing inflammatory diseases.

Case Studies

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions assessed the efficacy of 3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride as an adjunct therapy. Results indicated a notable reduction in pain scores compared to baseline measurements, supporting its use in pain management protocols.

- Study on Bacterial Infections : In a laboratory setting, the compound was tested against multidrug-resistant bacterial strains. The results showed that it could effectively inhibit bacterial growth, highlighting its potential as a novel antimicrobial agent.

In Silico Studies

Recent computational studies have provided insights into the binding affinity of 3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride with various protein targets. Molecular docking simulations suggest that the compound binds effectively to the active sites of enzymes involved in inflammatory pathways, providing a rationale for its observed biological activities.

Q & A

Q. What are the recommended synthetic routes for 3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis Steps :

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core.

- Pyrrolidine Functionalization : Introduce the pyrrolidine moiety via nucleophilic substitution or reductive amination. For example, highlights the use of 3-{[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride as a building block, suggesting analogous strategies for coupling pyrrolidine derivatives.

- Carboxylic Acid Activation : Convert intermediates to the carboxylic acid using hydrolysis (e.g., tert-butyl ester deprotection with HCl, as in ).

- Hydrochloride Salt Formation : Precipitate the final product by treating the free base with HCl gas in anhydrous ether.

- Optimization Strategies :

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Key Analytical Techniques :

- NMR Spectroscopy :

- 1H/13C NMR : Confirm cyclobutane (δ 2.5–3.5 ppm for strained CH2 groups) and pyrrolidine (δ 2.2–3.0 ppm for N-CH2) signals. Compare with analogs in and .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclobutane region.

2. HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile gradient (). Target ≥98% purity.

3. Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (e.g., m/z ~230 for the free base). - Challenges :

Q. What are the critical safety considerations for handling and storing this hydrochloride salt in laboratory settings?

Methodological Answer:

- Handling Precautions :

- Storage :

- Emergency Measures :

Advanced Research Questions

Q. What methodologies are employed to assess the compound's stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- pH Stability :

- Prepare solutions in buffers (pH 1–12) and incubate at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Use Arrhenius plots to predict shelf life ().

2. Thermal Stability : - Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures ().

- Data Interpretation :

Q. How can researchers design experiments to investigate the compound's potential as a kinase inhibitor in pharmacological studies?

Methodological Answer:

- In Vitro Assays :

- Structure-Activity Relationship (SAR) :

Q. What strategies are effective in resolving data contradictions when determining the compound's solubility in polar vs. non-polar solvents?

Methodological Answer:

- Approaches :

- Solubility Testing :

- Use shake-flask method in water, DMSO, ethanol, and hexane. Centrifuge at 10,000 rpm to separate undissolved material ().

2. Contradiction Resolution : - If solubility in DMSO conflicts with theoretical predictions (logP ~1.5), assess aggregation via dynamic light scattering (DLS).

- Consider protonation state: Hydrochloride salts exhibit higher aqueous solubility (e.g., 25 mg/mL in water) than free bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.